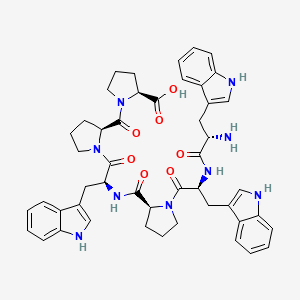

L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline

Beschreibung

L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolin ist ein komplexes Peptid, das aus drei L-Tryptophan- und drei L-Prolinresten besteht.

Eigenschaften

CAS-Nummer |

860605-12-5 |

|---|---|

Molekularformel |

C48H53N9O7 |

Molekulargewicht |

868.0 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C48H53N9O7/c49-34(22-28-25-50-35-13-4-1-10-31(28)35)43(58)53-38(23-29-26-51-36-14-5-2-11-32(29)36)45(60)55-19-7-16-40(55)44(59)54-39(24-30-27-52-37-15-6-3-12-33(30)37)46(61)56-20-8-17-41(56)47(62)57-21-9-18-42(57)48(63)64/h1-6,10-15,25-27,34,38-42,50-52H,7-9,16-24,49H2,(H,53,58)(H,54,59)(H,63,64)/t34-,38-,39-,40-,41-,42-/m0/s1 |

InChI-Schlüssel |

KGIHRVOXOMNCFE-XLAHBAAGSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)N)C(=O)O |

Kanonische SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolin erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Aktivierung des Harzes: Das Harz wird aktiviert, um die Anlagerung der ersten Aminosäure zu ermöglichen.

Kopplung von Aminosäuren: Jede Aminosäure wird unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC an die wachsende Peptidkette gekoppelt.

Entschützung: Nach jedem Kupplungsschritt wird die Schutzgruppe an der Aminosäure entfernt, um die Anlagerung der nächsten Aminosäure zu ermöglichen.

Abspaltung vom Harz: Sobald die Peptidkette vollständig ist, wird sie mit einem Spaltungsreagenz wie TFA vom Harz abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die großtechnische SPPS oder die rekombinante DNA-Technologie umfassen. Bei der rekombinanten DNA-Technologie werden Gene, die für das Peptid kodieren, in Mikroorganismen eingesetzt, die dann das Peptid durch Fermentation produzieren. Diese Methode kann im Vergleich zur traditionellen chemischen Synthese kostengünstiger und skalierbarer sein.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Tryptophanresten auftreten und zur Bildung von Kynurenin oder anderen oxidierten Produkten führen.

Reduktion: Reduktionsreaktionen können Disulfidbrücken angreifen, wenn diese in der Peptidstruktur vorhanden sind.

Substitution: Substitutionsreaktionen können an den Aminosäureseitenketten auftreten, insbesondere an den Tryptophanresten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden häufig verwendet.

Substitution: Reagenzien wie N-Bromsuccinimid (NBS) können zur Bromierung von Tryptophanresten verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von Tryptophanresten beispielsweise zur Bildung von Kynurenin führen, während die Reduktion von Disulfidbrücken zu freien Thiolgruppen führt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Tryptophanreste können mit aromatischen Aminosäuren in Proteinen interagieren, während die Prolinreste Konformationsänderungen in der Peptidstruktur induzieren können. Diese Wechselwirkungen können verschiedene biologische Prozesse beeinflussen, darunter die Signaltransduktion und die Enzymaktivität.

Wirkmechanismus

The mechanism of action of L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-proline involves its interaction with specific molecular targets. The tryptophan residues can interact with aromatic amino acids in proteins, while the proline residues can induce conformational changes in the peptide structure. These interactions can affect various biological pathways, including signal transduction and enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Tryptophan: Eine einzelne Aminosäure, die als Vorläufer von Serotonin und Melatonin dient.

L-Prolin: Eine Aminosäure, die an der Proteinsynthese und der Kollagenbildung beteiligt ist.

L-Tryptophyl-L-prolin: Ein Dipeptid mit potenzieller biologischer Aktivität.

Einzigartigkeit

L-Tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-prolyl-L-prolin ist aufgrund seiner spezifischen Sequenz und Kombination von Tryptophan- und Prolinresten einzigartig. Diese einzigartige Struktur ermöglicht es ihr, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren und vielfältige biologische Aktivitäten aufzuweisen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.